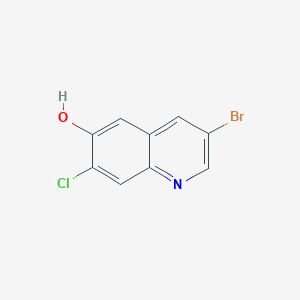

3-Bromo-7-chloro-6-quinolinol

説明

Structure

3D Structure

特性

IUPAC Name |

3-bromo-7-chloroquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-6-1-5-2-9(13)7(11)3-8(5)12-4-6/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJSKWMEMNPXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC=C1Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 7 Chloro 6 Quinolinol and Analogues

Established Quinoline (B57606) Core Synthesis Approaches

The formation of the fundamental quinoline ring system can be achieved through several classic and contemporary synthetic reactions. These methods offer various pathways to access quinoline cores with diverse substitution patterns.

The Skraup synthesis is a foundational method for producing quinolines, which involves the reaction of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org In its archetypal form, aniline is heated with these reagents to yield quinoline. wikipedia.org The reaction is known for being vigorous and is often conducted in the presence of ferrous sulfate to moderate its intensity. wikipedia.org

Methodological adaptations of the Skraup synthesis allow for the preparation of substituted quinolines. For instance, by using a substituted aromatic amine, the resulting quinoline will bear the substituents originally present on the amine. To introduce substituents onto the heterocyclic ring, a substituted acrolein or a vinyl ketone can be used in place of glycerol. researchgate.net The synthesis of bromoquinolines has been achieved through the bromination of substituted 1,2,3,4-tetrahydroquinolines, which can be seen as precursors in Skraup-type reactions. researchgate.net For example, 3-bromoquinolin-6-ols can be synthesized via a Skraup-type cyclization of 2,2,3-tribromopropanal with substituted anilines. researchgate.net

Table 1: Key Aspects of the Skraup Synthesis and Its Adaptations

| Feature | Description |

| Reactants | Primary aromatic amine, glycerol (or its equivalent), sulfuric acid, oxidizing agent (e.g., nitrobenzene, arsenic acid) wikipedia.org |

| Product | Quinoline or substituted quinoline |

| Modifications for Substitution | - Use of substituted anilines to introduce substituents on the benzene (B151609) ring. iipseries.org - Use of substituted acroleins or vinyl ketones for substitution on the pyridine (B92270) ring. researchgate.net |

| Example of Halogenated Quinolinol Synthesis | Skraup-type cyclization of 2,2,3-tribromopropanal with 4-methoxyanilines to yield 3-bromoquinolines, which can be converted to 3-bromoquinolin-6-ols. researchgate.net |

The Friedländer synthesis is a widely utilized and straightforward method for producing poly-substituted quinolines. eurekaselect.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, followed by a cyclodehydration reaction. eurekaselect.comwikipedia.org The process can be catalyzed by either acids or bases. wikipedia.orgalfa-chemistry.com A variety of catalysts have been employed to facilitate this reaction, including Brönsted acids, Lewis acids, and ionic liquids. eurekaselect.com

The versatility of the Friedländer annulation allows for the synthesis of a wide array of substituted quinolines, making it a valuable tool for accessing precursors to compounds like 3-Bromo-7-chloro-6-quinolinol. eurekaselect.com The mechanism of the Friedländer synthesis can proceed through two viable pathways. In the first, an aldol addition between the 2-amino substituted carbonyl compound and the second carbonyl compound is the rate-limiting step, followed by dehydration and imine formation. wikipedia.org The second mechanism involves the initial formation of a Schiff base, followed by an Aldol reaction and subsequent elimination. wikipedia.org Variations of this synthesis, such as the Pfitzinger reaction and the Niementowski quinoline synthesis, further expand its utility. wikipedia.orgorganicreactions.org

Table 2: Catalysts and Conditions for Friedländer Annulation

| Catalyst Type | Examples | Reaction Conditions |

| Brönsted Acids | Trifluoroacetic acid, p-toluenesulfonic acid wikipedia.orgorganic-chemistry.org | Often used in solvent-free conditions or with microwave irradiation. organic-chemistry.org |

| Lewis Acids | Neodymium(III) nitrate hexahydrate, Silver phosphotungstate organic-chemistry.org | Can be used in various solvents or under solvent-free conditions. |

| Base Catalysts | Sodium hydroxide, Pyridine jk-sci.com | Typically used in solvents like ethanol or methanol under reflux. jk-sci.com |

| Heterogeneous Catalysts | Silica-supported P2O5, Nafion NR50 mdpi.com | Often employed under solvent-free conditions or with microwave irradiation for environmentally friendly synthesis. mdpi.com |

Multi-component reactions (MCRs) have become a powerful strategy in organic synthesis for the efficient construction of complex molecules like quinoline derivatives from three or more starting materials in a single step. researchgate.netrsc.org These reactions are advantageous due to their high atom economy, operational simplicity, reduced reaction times, and minimal waste generation. researchgate.net Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully applied to the synthesis of diverse quinoline scaffolds. researchgate.net

The versatility of MCRs allows for the introduction of a wide range of functional groups and substitution patterns, which is crucial for creating libraries of compounds for medicinal chemistry and materials science. rsc.org For instance, a three-component coupling reaction mediated by a Lewis acid like FeCl3 or Yb(OTf)3 can be used to synthesize quinolines from an aldehyde, an amine, and an alkyne. scielo.br Another example is a three-component cascade annulation of arylamines, arylaldehydes, and dimethyl sulfoxide (DMSO) to produce 3-arylquinolines. organic-chemistry.org

Table 3: Examples of Multi-component Reactions for Quinoline Synthesis

| MCR Type | Reactants | Catalyst/Conditions | Product Type |

| Lewis Acid-Mediated Coupling | Aldehyde, Amine, Alkyne | FeCl3 or Yb(OTf)3 scielo.br | Substituted Quinolines |

| Cascade Annulation | Arylamine, Arylaldehyde, DMSO | No catalyst mentioned organic-chemistry.org | 3-Arylquinolines |

| Zinc(II) Triflate Catalyzed Coupling | Alkyne, Amine, Aldehyde | Zinc(II) triflate, solvent-free nih.gov | 2,3-Disubstituted Quinolines |

| Kobayashi's Modification of Grieco Reaction | Anilines, Aldehydes, Electron-rich alkenes | Lanthanide triflates acs.org | 4-Phenylthio-1,2,3,4-tetrahydroquinolines (precursors to 2-substituted quinolines) |

Modern synthetic methods have introduced innovative strategies for quinoline synthesis, moving beyond traditional approaches. Oxidative annulation, which often involves catalytic C–H bond activation, and photo-induced cyclization are prominent examples of these advancements. mdpi.comscilit.com These techniques offer efficient and atom-economical routes to functionalized quinolines. acs.orgsnnu.edu.cn

Rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes, for instance, allows for the direct synthesis of quinolines through a twofold C-H activation process. snnu.edu.cn The selectivity of such reactions can be dependent on the oxidant used. acs.org Photo-induced strategies have also emerged as powerful tools. Visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols can produce quinolines at room temperature using an organic photocatalyst. organic-chemistry.org Furthermore, photocatalyst-free, blue light-promoted conversions of α,β-unsaturated ketones can yield various 2-aryl/-alkyl quinolines. mdpi.com These methods highlight the ongoing evolution of quinoline synthesis towards more sustainable and efficient processes. scilit.com

Table 4: Modern Strategies for Quinoline Synthesis

| Strategy | Description | Key Features |

| Oxidative Annulation | Involves the formation of the quinoline ring through an oxidative process, often with C-H bond activation. mdpi.com | Can be catalyzed by transition metals like Rh(III) and Pd. mdpi.comacs.org Offers high atom economy. |

| Photo-induced Cyclization | Utilizes light to promote the cyclization reaction to form the quinoline core. mdpi.com | Can be performed with or without a photocatalyst. mdpi.comresearchgate.net Often proceeds under mild, room-temperature conditions. researchgate.net |

| Visible Light-Induced Sulfonylation/Cyclization | A photocatalyst-free method to produce quinoline-2,4-diones. mdpi.com | Performed at room temperature with a broad substrate scope. mdpi.com |

| Photochemical Cyclization of Azabutadienes | Photochemical cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes affords good yields of 2,3-diphenylquinoline derivatives. rsc.org | Provides a route to highly substituted quinolines. |

Regioselective Halogenation Strategies for Quinolinol Derivatives

The introduction of halogen atoms at specific positions on the quinolinol ring is a critical step in the synthesis of this compound and its analogues. Direct C-H halogenation is a powerful tool for this purpose.

Direct C-H halogenation is an atom-economical and efficient method for introducing halogen atoms onto aromatic and heteroaromatic rings. nih.gov Achieving regioselectivity in these reactions is a key challenge due to the presence of multiple C-H bonds with similar reactivity. nih.gov The use of directing groups can enhance the regioselectivity of direct C-H chlorination reactions. nih.gov

An operationally simple and metal-free protocol has been developed for the geometrically inaccessible C5-H halogenation of a range of 8-substituted quinoline derivatives. nih.govrsc.org This method uses inexpensive and atom-economical trihaloisocyanuric acid as the halogen source and proceeds at room temperature with high regioselectivity. nih.govrsc.org For instance, N-(quinolin-8-yl)acetamide can be selectively chlorinated at the C5 position. nih.gov The bromination of 8-aminoquinoline amides at the C5-position can be achieved using alkyl bromides in the presence of a copper catalyst. beilstein-journals.org The bromination of quinolin-4(1H)-ones can occur at various positions depending on the substituents present. nuph.edu.ua The direct bromination of substituted quinolines with molecular bromine can also lead to mono- or di-brominated products, with the substitution pattern depending on the reaction conditions and the nature of the substituents already on the quinoline ring. nih.govresearchgate.net

Table 5: Reagents and Conditions for Regioselective Halogenation of Quinolines

| Halogenation Type | Reagent(s) | Substrate Type | Position of Halogenation |

| C5-Chlorination | Trihaloisocyanuric acid | 8-Substituted quinolines | C5 nih.govrsc.org |

| C5-Bromination | Alkyl bromides, Cu(OAc)2·H2O | 8-Aminoquinoline amides | C5 beilstein-journals.org |

| Bromination | Molecular bromine or NBS | Quinolin-4(1H)-ones | C2-methyl, C3, or C6 depending on substituents nuph.edu.ua |

| Bromination | Molecular bromine | 8-Substituted quinolines (e.g., 8-hydroxyquinoline) | C5 and/or C7 researchgate.net |

Halogen-Metal Exchange Strategies for Regioflexible Functionalization

Halogen-metal exchange is a powerful and fundamental reaction in organometallic chemistry for converting organic halides into organometallic reagents, which can then be trapped with various electrophiles. wikipedia.org This strategy is particularly useful for the regioflexible functionalization of heterocyclic scaffolds like quinoline. researchgate.net The exchange reaction is typically fast, often kinetically controlled, and its rate follows the trend I > Br > Cl. wikipedia.org

The preparation of functionalized quinolines can be achieved through the magnesiation of chloroquinolines using mixed lithium-magnesium reagents, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide). durham.ac.uk This process generates reactive organomagnesium intermediates that can subsequently react with a range of electrophiles to install new functional groups. durham.ac.uk Similarly, organolithium reagents like n-butyllithium are commonly used to perform halogen-metal exchange, creating highly nucleophilic lithiated species that are poised for further reaction. wikipedia.org These methods provide access to quinoline derivatives that may be difficult to synthesize through direct C-H functionalization approaches. researchgate.net

Advanced Functionalization and Derivatization Techniques

Following the initial halogenation of the quinoline core, advanced functionalization techniques, particularly palladium-catalyzed cross-coupling reactions, are employed to construct more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Quinoline Substrates

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of C-C bonds under mild conditions with high functional group tolerance. scilit.comnobelprize.org Halogenated quinolines are excellent substrates for these transformations, where the halogen atom serves as a leaving group. scilit.com Seminal contributions from Heck, Negishi, and Suzuki, recognized with the 2010 Nobel Prize in Chemistry, established the foundation for these powerful methods. nobelprize.orgwikipedia.org

The general mechanism for many of these reactions involves the oxidative addition of the haloquinoline to a low-valent palladium(0) complex, followed by transmetalation with an organometallic reagent (e.g., organoboron in Suzuki coupling, organozinc in Negishi coupling), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nobelprize.orgwikipedia.org

Common palladium-catalyzed cross-coupling reactions applied to halogenated quinolines include:

Suzuki-Miyaura Coupling: Reaction of a haloquinoline with an organoboron compound (e.g., boronic acid or ester) in the presence of a base. nobelprize.orgmdpi.com

Negishi Coupling: Coupling of a haloquinoline with an organozinc reagent. nobelprize.orgmdpi.com This method is noted for the high reactivity of the organozinc partner.

Stille Coupling: Reaction involving an organostannane reagent. mdpi.com

Kumada Coupling: Employs a Grignard reagent (organomagnesium) as the nucleophilic partner. mdpi.com

These reactions have been instrumental in synthesizing a vast array of substituted quinoline derivatives for applications in pharmaceuticals and materials science. scilit.comnobelprize.org

| Reaction Name | Organometallic Reagent | Key Features |

| Suzuki-Miyaura Coupling | Organoboron (R-B(OR)₂) | Stable, commercially available reagents; tolerant of many functional groups. nobelprize.orgmdpi.com |

| Negishi Coupling | Organozinc (R-ZnX) | Highly reactive nucleophiles; wide functional group tolerance. nobelprize.orgmdpi.com |

| Stille Coupling | Organostannane (R-SnR'₃) | Tolerant of most functional groups, but tin byproducts can be toxic. mdpi.com |

| Kumada Coupling | Organomagnesium (R-MgX) | Highly nucleophilic Grignard reagents; functional group compatibility can be limited. mdpi.com |

C-H Activation and Directed Functionalization in Quinoline Chemistry

Direct C-H activation has emerged as a step- and atom-economical strategy for functionalizing heterocyclic scaffolds, avoiding the need for pre-halogenation. nih.govnih.gov In quinoline chemistry, the nitrogen atom can act as an endogenous directing group, typically favoring functionalization at the C2 and C8 positions. nih.gov

To achieve functionalization at other sites, such as those on the carbocyclic ring (C5, C6, C7), chemists often employ removable directing groups attached at the C8 position or utilize quinoline N-oxides. The N-oxide functionality alters the electronic properties of the ring and can direct metallation to the C8 position. While less common for the C3 or C7 positions, specific catalytic systems and substrate designs can override the inherent reactivity patterns. For instance, metal-free protocols using reagents like trihaloisocyanuric acid have been developed for the regioselective C5-halogenation of 8-substituted quinolines. These strategies highlight the ongoing development of methods to functionalize nearly any position on the quinoline ring with high precision. nih.gov

Nucleophilic Aromatic Substitution Reactions on Halogenated Quinoline Scaffolds

Nucleophilic aromatic substitution (SₙAr) provides a pathway for introducing heteroatom nucleophiles (e.g., amines, alcohols, thiols) onto the quinoline ring. The feasibility of SₙAr is highly dependent on the position of the halogen. Halogens at the C2 and C4 positions of the quinoline ring are highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate.

Conversely, halogens on the carbocyclic ring, such as the chlorine at C7 in this compound, behave more like a typical haloarene and are generally unreactive towards SₙAr unless activated by strongly electron-withdrawing groups. organic-chemistry.org The bromine at the C3 position is also considered relatively unreactive. Therefore, direct SₙAr on this compound would be challenging under standard conditions and would likely require harsh conditions or transition metal catalysis to facilitate C-N, C-O, or C-S bond formation.

Reductive Transformations for Specific Site Functionalization

Reductive methods can be employed for selective dehalogenation or for the transformation of the quinoline ring itself. Catalytic hydrogenation can reduce the quinoline to a tetrahydroquinoline, altering its chemical properties significantly. More targeted transformations include selective reductive dehalogenation. Given the higher reactivity of C-Br bonds over C-Cl bonds in many catalytic cycles, it is possible to selectively remove the bromine at the C3 position while retaining the chlorine at C7. This can be achieved using various catalytic systems, such as palladium on carbon (Pd/C) with a hydrogen source or other reducing agents.

Furthermore, novel reductive strategies like the visible-light-mediated hydrodehalogenation of aryl halides using stannane radicals offer mild and selective methods for C-H bond formation. Reductive electrophilic alkylation, using catalysts like iridium nanoparticles, allows for the simultaneous reduction of the quinoline ring and C-C bond formation. Such methods provide a route to functionalized tetrahydroquinoline scaffolds from quinoline precursors.

Synthetic Challenges and Methodological Optimization for this compound

The synthesis and derivatization of this compound are accompanied by several challenges, primarily centered on achieving regioselectivity. The presence of two different halogens at electronically distinct positions (C3 and C7) and a reactive hydroxyl group at C6 requires careful optimization of reaction conditions to control which site is functionalized.

The primary synthetic challenge is the selective functionalization of the C3-Br versus the C7-Cl bond. In palladium-catalyzed cross-coupling reactions, the C-Br bond is inherently more reactive towards oxidative addition than the C-Cl bond. This differential reactivity is the cornerstone of achieving regioselectivity. By carefully selecting a mild catalyst system, controlling the reaction temperature, and limiting the reaction time, one can often achieve selective coupling at the C3 position while leaving the C7-Cl untouched. Subsequent functionalization of the C7 position would then require more forcing conditions (e.g., higher temperatures, stronger ligands) or a different type of catalyst that is more effective at activating C-Cl bonds. chemical-suppliers.eu

A second challenge is the management of the C6-OH group. This nucleophilic and acidic group can interfere with many organometallic reactions, particularly those involving highly reactive reagents like Grignard (Kumada coupling) or organolithium species. It can also coordinate to the metal center of the catalyst, altering its activity. Therefore, it is often necessary to protect the hydroxyl group as an ether (e.g., methyl, benzyl) or silyl ether prior to performing cross-coupling or other organometallic reactions. The protecting group can then be removed in a subsequent step.

Optimization of any synthetic transformation on this scaffold requires a systematic approach. This involves screening key reaction parameters, including:

Catalyst and Ligand: The choice of palladium or nickel source and the associated phosphine or N-heterocyclic carbene (NHC) ligand can dramatically influence reactivity and selectivity.

Base and Solvent: The nature of the base and the polarity of the solvent can affect catalyst activity and substrate solubility.

Temperature and Time: Precise control over these parameters is critical for exploiting the kinetic differences in C-Br and C-Cl bond activation.

By leveraging the principles of differential halogen reactivity and employing appropriate protecting group strategies, this compound can be used as a versatile building block for the diversity-oriented synthesis of complex, polysubstituted quinolines. nih.gov

Computational and Theoretical Investigations of 3 Bromo 7 Chloro 6 Quinolinol and Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure and properties of molecules. nih.gov For halogenated quinolinols, DFT methods are employed to predict geometries, vibrational frequencies, and electronic characteristics, offering a detailed picture of the molecule at the atomic level.

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 3-bromo-7-chloro-6-quinolinol, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-31G**, would be employed to determine its optimized structure. nih.govsigmaaldrich.com

While specific data for this compound is not available, a study on its isomer, 7-bromo-5-chloro-8-hydroxyquinoline (BCHQ), provides valuable comparative data. nih.gov In such a study, the geometry is optimized without any symmetry constraints. nih.gov The resulting structural parameters, such as bond lengths and bond angles, are expected to be in good agreement with experimental data if it were available. nih.gov

The electronic structure of these molecules is also a key area of investigation. The presence of electron-withdrawing halogen atoms (bromine and chlorine) and an electron-donating hydroxyl group on the quinoline (B57606) framework significantly influences the electron density distribution. This, in turn, affects the molecule's reactivity, polarity, and spectroscopic properties.

Table 1: Hypothetical Optimized Structural Parameters for this compound based on Analogous Compounds

This table presents a hypothetical set of optimized geometric parameters for this compound. These values are estimated based on typical bond lengths and angles found in quinoline derivatives and related halogenated aromatic compounds as determined by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-Br | ~1.90 |

| C-Cl | ~1.74 | |

| C-O (hydroxyl) | ~1.36 | |

| O-H (hydroxyl) | ~0.96 | |

| C-N (pyridine ring) | ~1.37 - 1.38 | |

| C-C (aromatic) | ~1.39 - 1.42 | |

| Bond Angles (°) | C-C-Br | ~120 |

| C-C-Cl | ~120 | |

| C-O-H | ~109 | |

| Dihedral Angles (°) | Aromatic Ring | Planar (~0) |

Note: These are estimated values and would require specific DFT calculations for this compound for confirmation.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. A complete vibrational assignment can be performed by comparing the theoretically calculated frequencies with experimental spectra. nih.gov

For the related isomer, 7-bromo-5-chloro-8-hydroxyquinoline, FTIR and FT-Raman spectra were measured and the fundamental modes of the compound were analyzed. nih.gov The vibrational frequencies were also calculated using DFT (B3LYP/6-31G**) and ab initio Hartree-Fock (HF) methods. nih.gov The results from these calculations generally show good agreement with the experimental data, allowing for a detailed assignment of the vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds. nih.gov A similar approach for this compound would yield a predicted vibrational spectrum, which could aid in its experimental identification and characterization.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies for 7-bromo-5-chloro-8-hydroxyquinoline (cm⁻¹)

| Vibrational Mode | Experimental FT-Raman (cm⁻¹) | Experimental FTIR (cm⁻¹) | Calculated (B3LYP/6-31G**) (cm⁻¹) |

| O-H stretch | - | 3425 | 3648 |

| C-H stretch | 3085 | 3080 | 3088 |

| C=N stretch | 1618 | 1620 | 1625 |

| C=C stretch | 1575 | 1578 | 1580 |

| O-H in-plane bend | 1380 | 1382 | 1385 |

| C-Cl stretch | 780 | 782 | 785 |

| C-Br stretch | 670 | 672 | 675 |

Source: Data adapted from the study on 7-bromo-5-chloro-8-hydroxyquinoline. nih.gov

DFT calculations are also instrumental in exploring the reactivity of molecules by mapping out potential energy surfaces for chemical reactions. This involves identifying transition states and calculating activation energies, which are crucial for understanding reaction kinetics and mechanisms. For a molecule like this compound, studies could investigate its susceptibility to nucleophilic or electrophilic substitution, or its role as a ligand in coordination chemistry. While specific reaction mechanism studies on this compound are not readily found, research on related quinoline derivatives often employs these methods to understand their synthesis and reactivity.

The presence of a hydroxyl group adjacent to a nitrogen atom or a halogen in the quinoline ring system can lead to the formation of intramolecular hydrogen bonds. These interactions can significantly influence the molecule's conformation, stability, and spectroscopic properties. For instance, in 7-bromo-5-chloro-8-hydroxyquinoline, the interaction between the hydroxyl group at position 8 and the quinoline nitrogen is a key feature. nih.gov In this compound, the possibility of hydrogen bonding between the hydroxyl at C6 and the nitrogen at position 1, or potentially with the chlorine at C7, would be a subject of computational investigation.

Solvent effects are another critical aspect that can be modeled using computational methods, often through models like the Polarizable Continuum Model (PCM). The polarity of the solvent can influence the electronic structure and stability of the solute molecule, leading to shifts in its spectroscopic and reactive properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as solvent molecules or biological macromolecules. mdpi.com

For halogenated quinolinols, MD simulations can be used to study their conformational flexibility, the dynamics of hydrogen bonding, and their interactions with solvent molecules. mdpi.com In the context of drug design, MD simulations are crucial for understanding how a ligand like this compound might bind to a biological target, such as an enzyme or receptor, and the stability of the resulting complex over time. mdpi.com

Quantum Chemical Studies on Halogenated Quinolinol Derivatives

The study of isomers is particularly insightful. For example, comparing the calculated properties of this compound with those of its isomer 7-bromo-5-chloro-8-hydroxyquinoline would reveal the impact of the substituent positions on the molecule's electronic structure and stability. nih.gov Such comparative studies are essential for a rational design of new quinoline derivatives with desired chemical or biological properties.

Computational Predictions for Structure-Reactivity Relationships

Computational chemistry provides a powerful lens through which to examine the intricate connection between the molecular structure of a compound and its chemical reactivity. By employing methods like Density Functional Theory (DFT), it is possible to calculate a variety of molecular descriptors that offer quantitative insights into the electronic properties and reactivity of molecules like this compound. These theoretical predictions are crucial for understanding the behavior of the molecule and for designing new derivatives with tailored properties.

The reactivity of a chemical compound is fundamentally governed by its electronic structure. Key parameters derived from computational studies, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and chemical softness, are instrumental in predicting how a molecule will interact with other chemical species. nih.gov

For quinoline derivatives, the distribution of electron density, and consequently their reactivity, is significantly influenced by the nature and position of substituents on the quinoline ring. The presence of electron-withdrawing groups, such as the bromine and chlorine atoms in this compound, and electron-donating groups, like the hydroxyl group, creates a unique electronic profile that dictates its reactivity. For instance, in related quinoline systems, the introduction of a 7-chloro group has been noted as being optimal for certain biological activities, highlighting the importance of this specific substitution. pharmacy180.com

Computational studies on variously substituted quinolines and related heterocyclic systems, such as quinazolines, have demonstrated that modifications to the substituent groups can fine-tune the electronic properties of the molecule. physchemres.orgresearchgate.net For example, the HOMO and LUMO energy levels are critical in determining the molecule's ability to donate or accept electrons. A lower HOMO-LUMO energy gap is generally associated with higher chemical reactivity and lower kinetic stability. nih.gov

To illustrate the application of computational predictions, the following table presents hypothetical, yet representative, quantum chemical parameters for this compound and a related derivative. These values are based on typical results from DFT calculations for similarly substituted quinoline systems found in the literature. nih.govphyschemres.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Electronegativity (χ) | Chemical Hardness (η) | Chemical Softness (S) |

| This compound | -6.25 | -2.15 | 4.10 | 4.20 | 2.05 | 0.49 |

| 3-Bromo-7-chloro-6-methoxyquinoline | -6.10 | -2.05 | 4.05 | 4.08 | 2.03 | 0.49 |

Note: These values are illustrative and based on computational studies of similar quinoline derivatives.

The HOMO energy is related to the electron-donating ability of a molecule; a higher HOMO energy indicates a better electron donor. The LUMO energy reflects the electron-accepting ability; a lower LUMO energy suggests a better electron acceptor. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity. A larger gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Electronegativity (χ) is a measure of the power of an atom or molecule to attract electrons to itself. Chemical hardness (η) is a measure of the resistance to a change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." Chemical softness (S) is the reciprocal of chemical hardness and indicates a higher reactivity. physchemres.org

From the illustrative data, a comparison between this compound and its methoxy (B1213986) derivative (where the hydroxyl proton is replaced by a methyl group) can be made. The slightly higher HOMO energy and smaller energy gap of the methoxy derivative suggest it might be marginally more reactive than the parent quinolinol. Such computational insights are invaluable for structure-activity relationship (SAR) studies, where the goal is to correlate molecular structure with chemical or biological activity. For instance, computational analyses of substituted 8-hydroxyquinolines have been effectively used to screen for potential antibacterial agents by correlating calculated molecular properties with observed activity. researchgate.net

The electrostatic potential map is another powerful tool from computational chemistry that visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group would be expected to be regions of high electron density.

Reactivity and Reaction Mechanisms Involving 3 Bromo 7 Chloro 6 Quinolinol

Mechanistic Pathways of Halogenation Reactions in Quinoline (B57606) Systems

Halogenation of the quinoline ring system can proceed through various mechanistic pathways, primarily dictated by the reaction conditions and the substitution pattern of the quinoline core. Electrophilic substitution is a common mechanism for introducing halogens onto the carbocyclic ring of quinoline. quimicaorganica.orgyoutube.com The benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring due to its higher electron density. quimicaorganica.orgyoutube.com The substitution pattern is directed by the stability of the resulting cationic intermediates, with positions 5 and 8 being the most favored. quimicaorganica.orgyoutube.com

In the context of synthesizing compounds like 3-Bromo-7-chloro-6-quinolinol, electrophilic cyclization of N-(2-alkynyl)anilines presents a powerful strategy. nih.govdocumentsdelivered.comnih.gov This method allows for the direct incorporation of a halogen at the 3-position. The reaction proceeds via a 6-endo-dig cyclization, where an electrophilic halogen species (e.g., from Br₂) attacks the alkyne, initiating the ring closure. nih.gov

The synthesis of various substituted quinolines can be achieved through electrophilic cyclization using different halogenating agents. Below is a table summarizing the synthesis of 3-haloquinolines from N-(2-alkynyl)anilines.

| Starting Material (N-(2-alkynyl)aniline) | Halogenating Agent | Product (3-Haloquinoline) | Yield (%) |

| N-(phenylethynyl)aniline | I₂ | 3-Iodo-2-phenylquinoline | 85 |

| N-(phenylethynyl)aniline | Br₂ | 3-Bromo-2-phenylquinoline | 78 |

| N-(hex-1-ynyl)aniline | ICl | 2-Butyl-3-iodoquinoline | 75 |

Radical-Mediated Reaction Mechanisms

Radical reactions offer alternative pathways for the functionalization of quinoline systems, often leading to products that are not accessible through conventional ionic mechanisms. mdpi.comlibretexts.org These reactions typically involve the generation of a radical species that can then react with the quinoline ring. For instance, radical-mediated trifunctionalization reactions of alkenes and alkynes have been developed, showcasing the versatility of radical chemistry in constructing complex molecular scaffolds. mdpi.com

While specific studies on the radical-mediated reactions of this compound are not extensively documented, general principles of radical chemistry on quinoline systems can be inferred. For example, the Hofmann-Löffler-Freytag reaction enables the remote functionalization of a haloamine, leading to the formation of a new pyrrolidine (B122466) ring through a radical pathway. libretexts.org Such strategies could potentially be adapted for the specific functionalization of halogenated quinolines.

A plausible radical-mediated pathway could involve the homolytic cleavage of a bond to generate a radical, which then adds to the quinoline system. The resulting radical intermediate can then undergo further reactions, such as cyclization or atom transfer, to yield the final product. mdpi.com

Influence of Halogen Substituents on Regioselectivity and Reactivity in Functionalization

The presence and position of halogen substituents on the quinoline ring exert a profound influence on its reactivity and the regioselectivity of subsequent functionalization reactions. acs.orgnih.gov Halogens are electron-withdrawing groups, which can deactivate the ring towards electrophilic substitution but can also stabilize transition states in certain enzymatic reactions or enhance interactions with polar residues in active sites. acs.org

In this compound, the bromine at position 3 and the chlorine at position 7 significantly modulate the electron distribution of the quinoline system. The electron-withdrawing nature of these halogens can influence the site of further reactions. For instance, in metal-catalyzed C-H functionalization reactions, the electronic properties of the substituents play a crucial role in determining the regioselectivity. nih.govresearchgate.net

The following table illustrates the effect of substituents on the antimalarial activity of quinoline derivatives, highlighting the impact of electronic effects. nih.gov

| Quinoline Derivative | Substituent at C-2 | IC₅₀ (µM) against 3D7 strain |

| Quinoline-imidazole hybrid | -OCH₃ (electron-donating) | 0.10 |

| Quinoline-imidazole hybrid | -Cl (electron-withdrawing) | Loss of activity |

Detailed Mechanisms of Cyclization and Annulation Reactions

Cyclization and annulation reactions are pivotal in the synthesis of complex heterocyclic systems derived from quinolines. organic-chemistry.org For this compound, these reactions would involve building additional rings onto the existing quinoline framework.

One prominent mechanism is the electrophilic cyclization of N-(2-alkynyl)anilines, as mentioned earlier, which directly installs a halogen at the 3-position during the formation of the quinoline ring. nih.govdocumentsdelivered.comnih.gov The mechanism involves the attack of an electrophile on the alkyne, followed by an intramolecular cyclization.

Palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines under mild conditions, demonstrating the utility of transition metal catalysis in constructing the quinoline core. organic-chemistry.org While not directly involving this compound as a starting material, these methods illustrate the types of annulation strategies that can be employed to build up substituted quinoline systems.

Photochemical Reactivity and Excited-State Reaction Dynamics

The photochemical reactivity of quinolines has been explored for various C-H functionalization reactions. nih.govnih.gov Visible light-mediated processes, in particular, have gained attention as they often proceed under mild conditions and can offer unique reactivity patterns. These reactions typically involve the generation of radical intermediates from the excited state of a photosensitizer or the substrate itself. nih.govnih.gov

For instance, a visible light-mediated C-H hydroxyalkylation of quinolines has been reported, proceeding via a radical pathway. nih.govnih.gov This method utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals. While specific data on this compound is limited, it is plausible that its photochemical behavior would be influenced by the heavy atom effect of the bromine and chlorine substituents, potentially altering the excited-state lifetimes and reaction pathways. Studies on other quinoline derivatives have shown that the excited state of 4-methyl-2-quinolinecarbonitrile reacts with optically active acids. capes.gov.br

Characterization and Role of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms hinges on the characterization and understanding of transient species such as reaction intermediates and transition states. In the context of quinoline chemistry, various spectroscopic and computational methods are employed to study these fleeting structures.

In the electrophilic cyclization of N-(2-alkynyl)anilines to form 3-haloquinolines, the key intermediate is a vinylic cation formed after the initial electrophilic attack on the alkyne. nih.govnih.gov The stability of this intermediate and the subsequent transition state for cyclization determines the efficiency and regioselectivity of the reaction.

In transition-metal-catalyzed functionalizations, intermediates often involve organometallic species where the quinoline is coordinated to the metal center. nih.govresearchgate.net The nature of these intermediates dictates the course of the reaction, whether it proceeds via oxidative addition, reductive elimination, or other elementary steps. Density functional theory (DFT) calculations are often used to model these intermediates and transition states, providing insights into the reaction pathways. nih.gov

Coordination Chemistry and Metal Complexation of 3 Bromo 7 Chloro 6 Quinolinol

Ligand Properties of 3-Bromo-7-chloro-6-quinolinol

Like its well-known isomer 8-hydroxyquinoline (B1678124) (oxine), this compound is a classic bidentate chelating agent. It possesses two primary donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. Upon deprotonation of the phenolic hydroxyl group, the resulting anionic oxygen and the heterocyclic nitrogen atom coordinate to a single metal ion, forming a highly stable five-membered chelate ring. researchgate.netscirp.org This N,O-coordination is the predominant chelation mode for quinolinol-based ligands.

The formation of this chelate ring significantly increases the stability of the resulting metal complex compared to coordination with monodentate ligands, an effect known as the chelate effect. The geometry of the ligand naturally positions the nitrogen and oxygen atoms to facilitate this ring formation with a variety of metal ions. researchgate.net Depending on the metal ion's coordination number, charge, and size, it can coordinate with one, two, or three quinolinol ligands. For many divalent transition metals, a 2:1 ligand-to-metal ratio is common, leading to neutral complexes with the general formula M(C₉H₄BrClNO)₂, where the metal ion is coordinated to two quinolinol ligands. scirp.orgresearchgate.net

The introduction of halogen atoms onto the quinoline framework significantly modulates the ligand's electronic and steric properties. Both bromine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect).

Electronic Effects: The chlorine atom at the 7-position and the bromine atom at the 3-position decrease the electron density across the aromatic ring system. This has two main consequences for its coordinating ability:

Increased Acidity: The electron-withdrawing halogens stabilize the phenoxide anion formed upon deprotonation of the hydroxyl group. This increases the acidity (lowers the pKa) of the 6-hydroxyl group compared to an unsubstituted quinolinol, allowing for complexation to occur at a lower pH.

Reduced Basicity: The basicity of the quinoline nitrogen atom is also reduced due to the inductive pull of the halogens. This slightly weakens the nitrogen-metal donor bond.

Synthesis of Metal Complexes Incorporating Halogenated Quinolinols

Metal complexes of this compound can be synthesized through straightforward precipitation reactions. The general procedure involves reacting a soluble salt of the desired metal ion (typically chlorides, nitrates, or acetates) with the ligand in a suitable solvent. researchgate.net

The synthesis typically proceeds as follows:

The this compound ligand is dissolved in an appropriate organic solvent, such as ethanol, methanol, or a mixture containing DMF or DMSO for enhanced solubility. researchgate.netsemanticscholar.org

An aqueous or alcoholic solution of the metal salt (e.g., CuCl₂, Zn(CH₃COO)₂, Ni(NO₃)₂, AlCl₃) is added to the ligand solution.

The reaction is often carried out with stirring at room or slightly elevated temperatures. A base, such as sodium hydroxide, ammonia, or an organic amine, may be added to facilitate the deprotonation of the ligand's hydroxyl group, promoting the formation of the neutral chelate complex. semanticscholar.orgnih.gov

The resulting metal complex, often being poorly soluble in the reaction medium, precipitates out of the solution.

The solid product is then collected by filtration, washed with the solvent to remove unreacted starting materials, and dried.

The stoichiometry of the resulting complex depends on the metal's preferred coordination number. For instance, Cu(II), Zn(II), and Ni(II) typically form complexes with a 1:2 metal-to-ligand ratio, leading to M(L)₂ structures, which may also include coordinated solvent molecules to satisfy the metal's coordination sphere. scirp.orgberkeley.edu Aluminum(III), being a trivalent ion, typically forms a neutral M(L)₃ complex. scirp.org

| Metal Ion | Typical Metal Salt | Typical Solvent | Common Stoichiometry (Metal:Ligand) | Resulting Geometry (Examples) |

|---|---|---|---|---|

| Copper(II) | CuCl₂, Cu(CH₃COO)₂ | Ethanol, Methanol, DMF | 1:2 | Distorted Square Planar, Octahedral |

| Zinc(II) | ZnCl₂, Zn(NO₃)₂ | Methanol, Ethanol/Water | 1:2 | Tetrahedral, Octahedral (with aqua ligands) |

| Nickel(II) | NiCl₂, Ni(CH₃COO)₂ | Ethanol, Methanol | 1:2 | Octahedral |

| Aluminum(III) | AlCl₃ | Ethanol, Chloroform | 1:3 | Octahedral |

Beyond simple precipitation, advanced synthetic methods like solvothermal or hydrothermal synthesis can be employed to produce highly crystalline metal complexes, including metal-organic frameworks (MOFs). This technique involves carrying out the synthesis in a sealed vessel (e.g., a Teflon-lined autoclave) at temperatures above the boiling point of the solvent.

The key advantages of this method include:

High Crystallinity: The elevated temperature and pressure promote the growth of well-defined, highly ordered crystals suitable for single-crystal X-ray diffraction.

Formation of Novel Structures: The conditions can lead to the formation of unique, thermodynamically stable coordination polymers or frameworks that may not be accessible through conventional solution-based methods at ambient pressure.

Control over Morphology: By tuning parameters such as temperature, reaction time, and solvent composition, it is possible to control the size and shape of the resulting crystalline product.

In the context of this compound, a solvothermal reaction between the ligand and a metal salt could be used to synthesize extended one-, two-, or three-dimensional coordination polymers, where the quinolinol ligand acts as a linker between metal centers. berkeley.edu

Characterization of Metal Complexes

Once synthesized, the structure, composition, and properties of the metal complexes are determined using a suite of analytical techniques:

Infrared (IR) Spectroscopy: This is a fundamental tool for confirming complexation. Key indicators include the disappearance of the broad O-H stretching band of the free ligand and a shift in the C=N and C-O stretching frequencies upon coordination to the metal ion. researchgate.netsemanticscholar.org

Elemental Analysis: Provides the percentage composition of C, H, and N, which is used to confirm the empirical formula and the stoichiometric ratio of ligand to metal in the complex. semanticscholar.org

UV-Visible (Electronic) Spectroscopy: This technique provides information about the electronic transitions within the complex and can be indicative of the coordination geometry around the metal ion. The spectra of the complexes typically show bands corresponding to intra-ligand (π→π*) and ligand-to-metal charge transfer (LMCT) transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Al(III)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex. The disappearance of the phenolic proton signal is a clear indicator of deprotonation and coordination. researchgate.net

Molar Conductivity Measurements: These measurements, taken in a suitable solvent like DMF or DMSO, are used to determine whether a complex is an electrolyte or non-electrolyte, helping to distinguish between charged and neutral species. scirp.org

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules (like water or ethanol) by identifying mass loss at specific temperatures.

Comprehensive Spectroscopic Analysis (IR, UV-Vis, NMR, Mass Spectrometry)

A thorough review of scientific literature indicates a lack of published studies on the spectroscopic analysis of metal complexes of this compound. Consequently, no experimental data for Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), or Mass Spectrometry that would elucidate the coordination mode and structural features of these potential complexes is available.

Elemental Analysis and Thermogravimetric Analysis (TGA) for Stoichiometry and Thermal Behavior

There are no publicly available reports on the elemental analysis or thermogravimetric analysis (TGA) of metal complexes involving this compound. Such data would be essential for determining the metal-to-ligand stoichiometry and assessing the thermal stability and decomposition pathways of these compounds.

X-ray Crystallography for Coordination Geometry and Structural Elucidation

No crystallographic data for any metal complex of this compound has been deposited in crystallographic databases or published in scientific journals. X-ray crystallography would provide definitive proof of the coordination geometry, bond lengths, and bond angles, offering unambiguous structural elucidation.

Magnetic Susceptibility and Molar Conductance Studies of Complexes

Information regarding the magnetic properties and molar conductance of metal complexes of this compound is not present in the available literature. These studies would be crucial for understanding the electronic structure of the metal center and the electrolytic nature of the complexes in solution.

Solution Behavior and Stability of Metal Complexes

There is a lack of research on the solution behavior and stability of metal complexes formed with this compound. Studies in this area would be necessary to determine the stability constants and to understand the species present in solution under various conditions.

Photophysical Properties of Metal Complexes

No studies on the photophysical properties, including the absorption and emission spectra, of metal complexes of this compound have been found. Such analyses would be fundamental to assessing their potential applications in areas such as sensing, imaging, or optoelectronics.

Investigation of Ligand-to-Metal Charge Transfer (LMCT) Phenomena

The phenomenon of ligand-to-metal charge transfer (LMCT) is a critical aspect of the electronic properties of coordination complexes, providing insight into the interaction between the ligand and the central metal ion. In complexes of this compound, the electron-rich nature of the deprotonated quinolinol ring system, coupled with the presence of electronegative bromo and chloro substituents, facilitates the formation of intense LMCT bands in their electronic spectra upon coordination with transition metal ions. These charge transfer bands typically occur in the visible or near-ultraviolet region and are often responsible for the characteristic colors of the complexes.

The investigation of LMCT phenomena in these complexes involves a combination of experimental and theoretical approaches. Spectrophotometric analysis is the primary experimental technique used to identify and characterize LMCT transitions. The electronic absorption spectra of the metal complexes are recorded and compared with that of the free ligand. The appearance of new, intense absorption bands at lower energies (longer wavelengths) in the spectra of the complexes, which are absent in the spectrum of the free ligand, is a hallmark of charge transfer transitions.

The energy of the LMCT band is dependent on several factors, including the nature of the metal ion, its oxidation state, and the solvent polarity. For a given ligand like this compound, the energy of the LMCT transition is expected to decrease as the metal ion becomes more easily reduced (i.e., a stronger oxidizing agent). Therefore, a trend in the position of the LMCT band can often be observed across a series of metal complexes.

While specific experimental data for this compound complexes is not extensively available in the public domain, the table below provides a representative summary of expected LMCT bands for its complexes with various transition metals, based on data from structurally similar 8-hydroxyquinoline derivatives.

| Metal Ion | Oxidation State | Plausible Geometry | Expected λmax of LMCT Band (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Proposed Electronic Transition |

|---|---|---|---|---|---|

| Cu(II) | +2 | Square Planar | 400 - 450 | ~5,000 - 10,000 | π(L) → dx²-y²(Cu) |

| Ni(II) | +2 | Octahedral | 350 - 400 | ~3,000 - 8,000 | π(L) → eg(Ni) |

| Co(II) | +2 | Octahedral | 380 - 430 | ~4,000 - 9,000 | π(L) → eg(Co) |

| Fe(III) | +3 | Octahedral | 450 - 550 | ~8,000 - 15,000 | π(L) → t2g(Fe) |

| Mn(II) | +2 | Octahedral | 340 - 380 | ~2,000 - 6,000 | π(L) → eg(Mn) |

The study of LMCT phenomena is not only fundamental to understanding the electronic structure of these molecules but also has implications for their potential applications. For instance, the efficiency of photosensitization in various photochemical processes can be directly related to the properties of the LMCT excited state.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-7-chloro-6-quinolinol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves halogenation of quinolinol derivatives via electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for bromine/chlorine introduction). Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity optimization requires analytical techniques such as HPLC or GC, with thresholds >95% (as per industrial standards for similar halogenated compounds) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a multi-technique approach:

- NMR (¹H/¹³C) to verify substituent positions on the quinolinol ring.

- Mass spectrometry (HRMS) for molecular weight confirmation (C₉H₅BrClNO; theoretical MW: 258.5 g/mol).

- Elemental analysis to validate stoichiometry.

- Melting point determination (though experimental data is limited; prioritize comparative analysis with analogs) .

Q. What role does this compound play in metal-chelating studies?

- Methodological Answer : Quinolinol derivatives are known for metal coordination via hydroxyl and nitrogen groups. Design experiments to test chelation with transition metals (e.g., Cu²⁺, Fe³⁺) using UV-Vis spectroscopy (monitor absorbance shifts) or cyclic voltammetry (redox behavior analysis). Compare results with unsubstituted 8-hydroxyquinoline to assess halogen effects .

Q. What storage conditions are critical for maintaining compound stability?

- Methodological Answer : Store at 0–6°C in amber vials to prevent photodegradation. Use desiccants to avoid hygroscopic effects, as moisture may hydrolyze halogen substituents. Verify stability via periodic HPLC analysis (monitor degradation peaks) .

Advanced Research Questions

Q. How can X-ray crystallography challenges (e.g., twinning, weak diffraction) be resolved for halogenated quinolinols?

- Methodological Answer : For crystals with heavy atoms (Br/Cl), use SHELXL for refinement, leveraging its robust handling of anomalous scattering. Address twinning via SHELXT for initial structure solution and TWINLAW to identify twin domains. High-resolution data (≤1.0 Å) is critical for resolving positional disorder in halogen substituents .

Q. How to reconcile conflicting spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer :

- DFT calculations (e.g., Gaussian, ORCA) to simulate NMR chemical shifts and compare with experimental values.

- 2D NMR (COSY, HSQC) to resolve coupling ambiguities.

- Cross-validate with X-ray crystallography to confirm substituent positions if discrepancies persist .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT-based Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular docking to assess steric hindrance from bromine/chlorine groups.

- Benchmark against experimental data (e.g., Suzuki coupling yields with Pd catalysts) to refine computational models .

Q. How do substituent positions (3-Br, 7-Cl) influence electronic effects on the quinolinol ring?

- Methodological Answer :

- Hammett constants (σₚ for Br: +0.23; Cl: +0.23) to quantify electron-withdrawing effects.

- UV-Vis spectroscopy to measure π→π* transitions altered by substituents.

- Compare with analogs (e.g., 3-Cl-7-Br-quinolinol) to isolate positional impacts .

Q. What in silico approaches assess the compound’s mutagenic potential for toxicity studies?

- Methodological Answer :

- QSAR models (e.g., OECD Toolbox) to predict Ames test outcomes based on structural similarity to known mutagens (e.g., brominated aromatics).

- DEREK Nexus for expert-alert-based risk assessment of halogenated motifs.

- Validate with experimental assays if in silico results indicate high risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。